1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one is an organic compound characterized by the presence of a cyclobutyl ring, a methylamino group, and a but-3-yn-1-one moiety. Its molecular formula is , and it has gained attention for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's unique structure allows for diverse chemical reactivity and biological interactions.
The compound can be synthesized through established organic chemistry techniques, often involving cyclization reactions and nucleophilic substitutions. It is available from chemical suppliers for research purposes.
This compound falls under the category of alkynes due to the presence of a triple bond in the but-3-yn-1-one portion. It also belongs to the class of amines due to the methylamino group attached to the cyclobutyl ring.
The synthesis of 1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one typically involves several key steps:
The choice of reagents and conditions significantly influences the yield and purity of the final product. For instance, controlling temperature and reaction time during the cyclization step can optimize ring formation.
The molecular structure of 1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one |
InChI | InChI=1S/C8H11NO/c1-3-7(10)8(9-2)5-4-6-8/h1,9H,4-6H2,2H3 |
InChI Key | XGPBHTDUNMKFGD-UHFFFAOYSA-N |
Canonical SMILES | CNC1(CCC1)C(=O)C#C |
The compound can participate in various chemical reactions:
The specific products formed from these reactions depend heavily on the reagents used and the reaction conditions applied. For example, oxidation typically yields ketones, while reduction may lead to alcohols or amines.
The mechanism of action for 1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one is primarily linked to its interactions with biological targets such as enzymes or receptors. The compound may function as an inhibitor or activator within specific biochemical pathways, influencing various physiological processes. Research into its precise mechanisms is ongoing, particularly concerning its pharmacological potential.
The physical properties include:
Chemical properties involve reactivity patterns typical for compounds containing alkynes and amines:
Relevant data regarding its physical and chemical properties are essential for understanding its behavior in various environments.
The potential applications of 1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one include:
This compound's unique structural features make it a valuable candidate for further research in both academic and industrial settings .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3